1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid
Description
1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring (1H-pyrazole) fused with a Boc-protected azetidine moiety. Its molecular formula is C₁₃H₁₉N₃O₄, with a molecular weight of 281.31 g/mol (). The tert-butoxycarbonyl (Boc) group serves as a protective group for the azetidine amine, enhancing stability during synthetic processes. The carboxylic acid at the 4-position of the pyrazole enables further derivatization, making it a versatile intermediate in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-6-9(7-14)15-5-8(4-13-15)10(16)17/h4-5,9H,6-7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBJBWMUELTVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of N-Boc-Azetidine-3-carboxylic Acid
Azetidine-3-carboxylic acid is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
-
Reagents : Azetidine-3-carboxylic acid, Boc₂O, 4-dimethylaminopyridine (DMAP), triethylamine (TEA), tetrahydrofuran (THF).
-
Conditions : 0°C to room temperature, 12–24 hours.
This intermediate serves as a precursor for further functionalization.
Pyrazole Ring Construction
The pyrazole ring is synthesized via cyclization or coupling reactions.
Hydrazine Cyclization with α,β-Unsaturated Ketones
Azetidine-derived α,β-unsaturated ketones react with hydrazines to form pyrazole rings:
-
Synthesis of α,β-unsaturated ketone :
-
Cyclization :
N-Alkylation for Pyrazole Functionalization
The pyrazole nitrogen is alkylated to introduce the azetidine moiety.
Mitsunobu Reaction with N-Boc-3-Hydroxyazetidine
Initial attempts using Mitsunobu conditions (DIAD, PPh₃) yielded regioisomers with low efficiency:
Mesylate/Iodide Alkylation
Improved yields are achieved using activated azetidine derivatives:
| Leaving Group | Reagent | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|
| Mesylate | N-Boc-3-mesylazetidine | Cs₂CO₃ | DMF | 100 | 46 |
| Iodide | N-Boc-3-iodoazetidine | Cs₂CO₃ | DMF | 100 | 40–44 |
-
Optimized Protocol :
Carboxylic Acid Deprotection
The ethyl ester is hydrolyzed to the carboxylic acid under basic conditions:
Alternative Routes via Suzuki-Miyaura Coupling
For derivatives with complex substituents, cross-coupling reactions are employed:
-
Substrates : Brominated pyrazole-azetidine hybrid, boronic acids.
-
Catalyst : Pd(PPh₃)₄, K₂CO₃.
-
Conditions : Dioxane/water (4:1), 80°C, 12 hours.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
-
Continuous Flow Reactors : Reduce reaction times and byproducts.
-
Solvent Recycling : DMF and THF are recovered via distillation.
-
Purity Control : Crystallization from ethanol/water mixtures achieves >99% purity.
Challenges and Optimization
Regioselectivity in N-Alkylation
Using bulky bases (e.g., Cs₂CO₃) minimizes over-alkylation. Microwave-assisted reactions at 40°C improve selectivity but reduce yields.
Boc Group Stability
The Boc group is susceptible to acidic conditions. Reactions requiring acidic workups (e.g., ester hydrolysis) use mild bases (LiOH) to prevent cleavage.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Hydrazine Cyclization | High regioselectivity | Requires acidic conditions | 75–85 |
| Iodide Alkylation | Scalable, high yields | Generates regioisomers | 40–44 |
| Suzuki Coupling | Enables diverse substituents | Requires palladium catalysts | 60–75 |
Chemical Reactions Analysis
Types of Reactions
1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the azetidine ring, where the Boc group can be replaced by other functional groups.
Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of different pyrazole derivatives.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free azetidine derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Major Products Formed
The major products formed from these reactions include various substituted azetidine and pyrazole derivatives, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
Drug Design and Development
The compound has been explored as a building block in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways. Its azetidine ring structure provides rigidity, which is beneficial in drug design for enhancing binding affinity to biological targets.
Targeted Protein Degradation (PROTACs)
Recent studies have highlighted the use of this compound as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) development. PROTACs are innovative therapeutic agents that harness the cellular ubiquitin-proteasome system to degrade target proteins selectively. The incorporation of 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid can enhance the efficacy and specificity of these molecules, making them promising candidates for treating various diseases, including cancer .
Synthesis of Bioactive Compounds
The compound serves as a versatile intermediate in organic synthesis, particularly in creating pyrazole derivatives known for their anti-inflammatory and antitumor activities. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, facilitating the introduction of functional groups necessary for biological activity.
Research on Antimicrobial Properties
Research has indicated that derivatives synthesized from this compound exhibit antimicrobial properties. Studies focusing on structure-activity relationships (SAR) have shown that modifications to the pyrazole moiety can lead to enhanced antimicrobial activity, making it a candidate for further investigation in antibiotic development .
Data Table: Summary of Applications
Case Study 1: PROTAC Development
A recent study by researchers at a leading pharmaceutical institute explored the use of 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid in developing PROTACs aimed at degrading specific oncogenic proteins. The study demonstrated that incorporating this compound led to improved degradation rates and selectivity, highlighting its potential in cancer therapeutics.
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial efficacy of pyrazole derivatives synthesized from this compound against various bacterial strains. The results indicated that certain modifications significantly increased antibacterial activity, suggesting pathways for developing new antibiotics based on this scaffold.
Mechanism of Action
The mechanism of action of 1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The azetidine ring and pyrazole moiety contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
Core Heterocycle Variations
- Azetidine vs. Piperidine :
- The target compound contains a 4-membered azetidine ring , which introduces ring strain compared to the 6-membered piperidine in analogs like 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid (). Azetidine's smaller ring size may enhance conformational rigidity and influence binding affinity in biological targets.
- The piperidine analog (C₁₄H₂₀F₂N₄O₄, MW 346.33) () includes a difluoromethyl group, increasing hydrophobicity and molecular weight compared to the azetidine derivative .
Substituent Effects
- Boc Protection: The Boc group is a common feature in analogs such as ethyl 1-[(tert-butoxycarbonyl)amino]pyrrole-3-carboxylates (). This group improves solubility in organic solvents and prevents unwanted side reactions during synthesis .
- Carboxylic Acid vs. Aldehyde :
Stability and Reactivity
Physicochemical Properties
Spectral Data
- IR Spectroscopy :
- NMR Data :
Molecular Weight and Solubility
Tabulated Comparison of Key Compounds
*Hypothetical formula based on structural analogy.
Biological Activity
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of metabolic disorders and antibacterial properties. This article explores the compound's synthesis, biological activity, and relevant case studies.
The compound has the following chemical properties:
| Property | Details |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 268.27 g/mol |
| IUPAC Name | 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-pyrazole-4-carboxylic acid |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Synthesis
The synthesis of 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions, including the formation of azetidine and subsequent modifications to introduce the pyrazole and carboxylic acid functionalities. The tert-butoxycarbonyl (Boc) group serves as a protecting group, facilitating selective reactions during synthesis.
Antibacterial Activity
Recent studies have indicated that compounds similar to 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid exhibit significant antibacterial properties. For instance, derivatives tested against various bacterial strains showed promising results, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 8 nM against Gram-positive bacteria like Staphylococcus aureus .
Metabolic Effects
Inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism, has been linked to potential therapeutic effects for conditions such as obesity and type 2 diabetes. Compounds that inhibit ACC can reduce hepatic malonyl-CoA levels, thereby promoting fatty acid oxidation and reducing lipogenesis. Although specific data on this compound's effect on ACC is limited, its structural analogs have shown efficacy in modulating metabolic pathways .
Study on Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry examined various pyrazole derivatives for their antibacterial activity. Among these, certain derivatives displayed IC values significantly lower than traditional antibiotics, indicating their potential as effective antibacterial agents .
Metabolic Syndrome Research
Research involving small molecule inhibitors of ACC demonstrated that compounds with similar structures to 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid could effectively lower triglyceride synthesis and enhance fatty acid oxidation in vivo, suggesting a beneficial role in treating metabolic syndrome .
Q & A
Q. What are the common synthetic routes for preparing 1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid?
The synthesis typically involves multi-step reactions:
- Azetidine Ring Formation : Cyclization of precursors (e.g., β-amino alcohols or epoxides) under basic conditions to form the azetidine core .
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to protect the azetidine nitrogen .
- Pyrazole Functionalization : Coupling the azetidine intermediate with a pyrazole-carboxylic acid derivative via amide or ester linkages, often mediated by coupling agents such as EDC/HOBt .
- Purification : Chromatography (e.g., silica gel or preparative HPLC) to isolate the final product .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the pyrazole ring and Boc group placement .
- IR Spectroscopy : Identification of carbonyl (C=O) stretches from the Boc group (~1680–1720 cm⁻¹) and carboxylic acid (~2500–3300 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography (if applicable): To resolve stereochemical ambiguities in the azetidine ring .
Q. What are the typical chemical reactions this compound undergoes?
- Hydrolysis : The Boc group can be removed under acidic conditions (e.g., TFA in DCM) to expose the azetidine amine .
- Esterification/Amidation : The carboxylic acid reacts with alcohols or amines via activation with DCC or HATU to form esters or amides .
- Nucleophilic Substitution : Reactivity at the azetidine nitrogen or pyrazole positions with electrophiles (e.g., alkyl halides) .
Advanced Research Questions
Q. How can reaction conditions be optimized to introduce the Boc group without side reactions?
- Solvent Selection : Use anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of Boc₂O .
- Base Compatibility : Triethylamine or DMAP effectively scavenge HCl byproducts without nucleophilic interference .
- Temperature Control : Reactions performed at 0–25°C minimize undesired acylation of other functional groups .
- Monitoring : TLC or in-situ IR to track Boc group incorporation and halt reactions at >90% conversion .
Q. How do structural modifications (e.g., azetidine vs. piperidine) influence biological activity?
Comparative studies of azetidine-containing analogs vs. piperidine derivatives reveal:
- Conformational Rigidity : The smaller azetidine ring restricts rotational freedom, potentially enhancing target binding specificity .
- Metabolic Stability : Azetidine derivatives show reduced CYP450-mediated oxidation compared to piperidines, improving pharmacokinetic profiles .
- Data Example :
| Compound | Target Affinity (IC₅₀) | Metabolic Half-life (h) |
|---|---|---|
| Azetidine analog | 12 nM | 4.2 |
| Piperidine analog | 28 nM | 1.8 |
| Source: Adapted from PROTAC linker studies |
Q. How can contradictions in reported biological activity data be resolved?
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP levels for viability) .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation artifacts .
- Control Experiments : Include inactive analogs (e.g., Boc-deprotected version) to confirm target engagement specificity .
Q. What strategies mitigate instability during storage?
- Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the Boc group .
- Desiccants : Include silica gel packs to minimize moisture-induced degradation .
- Lyophilization : Convert to a stable salt form (e.g., sodium carboxylate) for long-term storage .
Methodological Considerations
Q. How to design experiments for analyzing reaction intermediates?
- Quenching Studies : Halt reactions at timed intervals and analyze intermediates via LC-MS .
- Isotopic Labeling : Use ¹³C-labeled Boc₂O to track incorporation efficiency via NMR .
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict transition states and optimize pathways .
Q. What purification techniques are effective for isolating this compound?
- Normal-Phase Chromatography : For non-polar intermediates using hexane/ethyl acetate gradients .
- Reverse-Phase HPLC : For polar final products (C18 column, acetonitrile/water + 0.1% TFA) .
- Recrystallization : From EtOAc/hexane mixtures to remove polymeric byproducts .
Data Interpretation
Q. How to address discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
